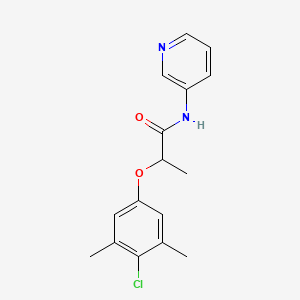![molecular formula C17H20N4O3S2 B4856121 N-(4-methyl-2-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4856121.png)
N-(4-methyl-2-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as "MPM-2" and has been studied for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of MPM-2 is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, MPM-2 has been shown to inhibit the activity of tyrosine kinases, which are involved in cancer cell growth and proliferation. Additionally, MPM-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MPM-2 has been shown to have various biochemical and physiological effects. In cancer research, MPM-2 has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. In inflammation research, MPM-2 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In neurological research, MPM-2 has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPM-2 in lab experiments is that it has been extensively studied and has shown promising results in various disease models. Additionally, MPM-2 has been shown to have low toxicity in vitro and in vivo. However, one limitation of using MPM-2 in lab experiments is that it is a relatively new compound, and its long-term effects and potential side effects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on MPM-2. One direction is to further investigate its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of MPM-2 and its potential side effects.
Wissenschaftliche Forschungsanwendungen
MPM-2 has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MPM-2 has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, MPM-2 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological research, MPM-2 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-methylpyridin-2-yl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-13-6-7-18-16(12-13)20-17(25)19-14-2-4-15(5-3-14)26(22,23)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H2,18,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIIJIADLPLHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-2-yl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4856039.png)

![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4856045.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-7-(1,5-dimethyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856048.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4856049.png)
![3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4856051.png)
![[1-[2-(2-furyl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4856057.png)


![5-(3,4-dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4856083.png)

![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4856102.png)
![1-(3,3-dimethylbutanoyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4856125.png)
![1-(4-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4856127.png)